molecular formula C8H3ClF3NS B063917 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene CAS No. 175205-38-6

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene

Cat. No.: B063917
CAS No.: 175205-38-6
M. Wt: 237.63 g/mol
InChI Key: AZNMQMFLAAJBBT-UHFFFAOYSA-N
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Description

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene is a versatile and highly reactive bifunctional aromatic compound of significant interest in synthetic organic and medicinal chemistry. Its core value lies in the presence of two distinct electrophilic centers: the isothiocyanate (-N=C=S) group and the chloro substituent on the electron-deficient benzene ring, which is further activated by the strong electron-withdrawing trifluoromethyl (-CF3) group. The isothiocyanate group is a key functionality that readily undergoes reactions with nucleophiles, such as amines, to form thiourea derivatives. This makes the compound an invaluable building block for the synthesis of diverse heterocyclic scaffolds and for use as a molecular linker in the development of potential pharmaceutical agents, agrochemicals, and advanced materials. The incorporation of the -CF3 group is particularly prized in drug discovery for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. Consequently, this reagent is extensively employed in the construction of compound libraries for high-throughput screening, in the design of enzyme inhibitors, and as a precursor for more complex molecules where the synergistic effects of the chloro, isothiocyanato, and trifluoromethyl groups are exploited to fine-tune chemical and physical properties. Researchers will find this compound essential for probing structure-activity relationships and for developing novel chemical entities with tailored functionalities.

Properties

IUPAC Name

2-chloro-1-isothiocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNMQMFLAAJBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371530
Record name 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene
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Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-38-6
Record name 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175205-38-6
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Preparation Methods

Reaction Pathway

  • Nitration :
    C6H4ClCF3+HNO3H2SO42-NO2-4-Cl-5-CF3C6H3\text{C}_6\text{H}_4\text{ClCF}_3 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{2-NO}_2\text{-4-Cl-5-CF}_3\text{C}_6\text{H}_3
    Nitration occurs at the ortho position due to the directing effects of -Cl and -CF₃.

  • Reduction to Amine :
    2-NO2-4-Cl-5-CF3C6H3H2/Pd2-NH2-4-Cl-5-CF3C6H3\text{2-NO}_2\text{-4-Cl-5-CF}_3\text{C}_6\text{H}_3 \xrightarrow{\text{H}_2/\text{Pd}} \text{2-NH}_2\text{-4-Cl-5-CF}_3\text{C}_6\text{H}_3
    Catalytic hydrogenation selectively reduces the nitro group without affecting other substituents.

  • Isothiocyanation :
    2-NH2-4-Cl-5-CF3C6H3+CSCl22-NCS-4-Cl-5-CF3C6H3+2HCl\text{2-NH}_2\text{-4-Cl-5-CF}_3\text{C}_6\text{H}_3 + \text{CSCl}_2 \rightarrow \text{2-NCS-4-Cl-5-CF}_3\text{C}_6\text{H}_3 + 2\text{HCl}
    Thiophosgene reacts with the amine under anhydrous conditions, typically in dichloromethane or THF.

Challenges and Limitations

  • Low Yields (45–55%) : Competing side reactions, such as hydrolysis of thiophosgene to COS, reduce efficiency.

  • Safety Risks : Thiophosgene is highly toxic and requires strict containment measures.

One-Pot Synthesis via Dithiocarbamate Intermediate

A modified one-pot method, adapted from pyridyl isothiocyanate syntheses, avoids isolated intermediates. The amine precursor reacts with carbon disulfide (CS₂) to form a dithiocarbamate salt, which undergoes iron(III)-mediated desulfurization to yield the isothiocyanate.

General Procedure

  • Dithiocarbamate Formation :
    2-NH2-4-Cl-5-CF3C6H3+CS2+DABCODithiocarbamate salt\text{2-NH}_2\text{-4-Cl-5-CF}_3\text{C}_6\text{H}_3 + \text{CS}_2 + \text{DABCO} \rightarrow \text{Dithiocarbamate salt}
    The base (e.g., DABCO or NaH) deprotonates the amine, enabling nucleophilic attack on CS₂.

  • Desulfurization :
    Dithiocarbamate saltFeCl32-NCS-4-Cl-5-CF3C6H3+S+Byproducts\text{Dithiocarbamate salt} \xrightarrow{\text{FeCl}_3} \text{2-NCS-4-Cl-5-CF}_3\text{C}_6\text{H}_3 + \text{S} + \text{Byproducts}
    Iron(III) chloride oxidatively cleaves the dithiocarbamate, releasing elemental sulfur.

Optimization Insights

  • Base Selection : Sodium hydride (NaH) outperforms DABCO for electron-deficient amines, achieving yields up to 68%.

  • Solvent Compatibility : Anhydrous THF or DMF minimizes side reactions.

Continuous Flow Synthesis with Thiophosgene

Recent advances in continuous flow technology address safety and scalability limitations. A patent-pending method (CN115181043B) demonstrates high-yield synthesis of analogous isothiocyanates using a modular flow reactor.

Protocol Overview

  • Reagent Preparation :

    • Amine Solution : 3-Trifluoromethyl-4-chloroaniline (1.34 M in ethyl acetate).

    • Thiophosgene Solution : 3.21 M in ethyl acetate.

    • Base Solution : Sodium bicarbonate (1.34 M in water).

  • Flow Reactor Setup :

    • Pumps : Three metering pumps control reagent flow rates (100 mL/min amine, 50 mL/min thiophosgene, 200 mL/min base).

    • Reaction Zone : Maintained at 7 ± 2°C to suppress thiourea byproduct formation.

  • Workup :

    • Continuous liquid-liquid extraction separates the organic phase.

    • Crystallization from n-heptane yields 68% pure product (HPLC: 99.4%).

Advantages Over Batch Methods

  • Enhanced Safety : Reduced thiophosgene inventory minimizes exposure risks.

  • Improved Heat Management : Precise temperature control suppresses exothermic side reactions.

Comparative Analysis of Methods

Parameter Traditional Stepwise One-Pot Continuous Flow
Yield45–55%60–68%68%
Purity (HPLC)90–95%95–97%99.4%
Reaction Time12–24 h8–10 h10 min
ScalabilityLimitedModerateHigh
SafetyLow (thiophosgene use)ModerateHigh

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alcohols.

    Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Addition Reactions: Reagents such as primary or secondary amines in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanato group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene involves its reactive isothiocyanato group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the design of enzyme inhibitors, where it can target specific amino acid residues in the active site of enzymes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its bioavailability and efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

  • Nitro vs. Trifluoromethyl: 2-Chloro-1-isothiocyanato-4-nitrobenzene (CAS 23165-64-2) replaces -CF₃ with a nitro (-NO₂) group. The nitro group is a stronger EWG than -CF₃, enhancing the electrophilicity of the isothiocyanate group, which improves reactivity in nucleophilic substitution reactions. However, nitro groups may reduce stability under reducing conditions . Trifluoromethyl in the target compound offers moderate EWG effects, balancing reactivity and stability, and is less prone to redox reactions compared to nitro .
  • Methoxy vs. Trifluoromethyl :

    • 1-Chloro-2-isothiocyanato-4-methoxybenzene (CAS 82401-36-3) substitutes -CF₃ with methoxy (-OCH₃), an electron-donating group (EDG). This reduces the electrophilicity of the isothiocyanate, limiting its utility in reactions requiring high reactivity, such as derivatization of amines .
  • Phenylsulfonyl vs. Trifluoromethyl :

    • 2-Chloro-4-isothiocyanato-1-(phenylsulfonyl)benzene (CAS 1620783-08-5) introduces a bulky phenylsulfonyl (-SO₂Ph) group. This steric hindrance may slow reaction kinetics, but the strong EWG nature of sulfonyl enhances electrophilicity, useful in specialized synthetic routes .
  • Isocyanate vs. Isothiocyanate :

    • 2-Chloro-1-isocyanato-4-(trifluoromethyl)benzene (MW 221.56) replaces -N=C=S with -N=C=O. Isocyanates are generally more reactive than isothiocyanates toward nucleophiles but are more moisture-sensitive, requiring stringent handling .

Physicochemical Properties and Molecular Characteristics

Compound Name CAS Number Substituents Molecular Weight Key Properties
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene N/A -Cl, -N=C=S, -CF₃ ~235.6 (calc.) High electrophilicity, moderate stability
2-Chloro-4-nitrophenyl isothiocyanate 23165-64-2 -Cl, -N=C=S, -NO₂ 214.62 High reactivity, moisture-sensitive
1-Chloro-2-isothiocyanato-4-methoxybenzene 82401-36-3 -Cl, -N=C=S, -OCH₃ 199.66 Lower reactivity, enhanced solubility
2-Chloro-4-isothiocyanato-1-(phenylsulfonyl)benzene 1620783-08-5 -Cl, -N=C=S, -SO₂Ph 323.78 Steric hindrance, high thermal stability
2-Chloro-1-isocyanato-4-(trifluoromethyl)benzene N/A -Cl, -N=C=O, -CF₃ 221.56 High reactivity, hydrolytically unstable

Research Findings and Implications

  • Reactivity Hierarchy : Nitro > Phenylsulfonyl > Trifluoromethyl > Methoxy substituents in enhancing isothiocyanate electrophilicity .
  • Stability : Trifluoromethyl and phenylsulfonyl groups improve thermal and oxidative stability compared to nitro .
  • Analytical Performance : Nitro derivatives achieve superior detection limits in polyamine analysis but require rigorous moisture control .

Biological Activity

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene, also known as benzene, 2-chloro-4-isothiocyanato-1-(trifluoromethyl)-, is an aromatic compound characterized by its unique structure that includes a chlorine atom, an isothiocyanate group, and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The isothiocyanate functionality is particularly relevant as it allows for interactions with various biological molecules, which may lead to significant modifications in protein and peptide functions.

  • Molecular Formula : C₈HClF₃N₂S
  • Molecular Weight : Approximately 237.63 g/mol
  • Structure :
    • Chlorine atom at the second position
    • Isothiocyanate group at the fourth position
    • Trifluoromethyl group at the first position

Mechanism of Biological Activity

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in biomolecules. This reactivity can lead to alterations in protein function or stability, making it a candidate for drug development and therapeutic applications. The interactions can influence various biological pathways, potentially impacting cellular processes.

Table 1: Summary of Biological Activities

Activity TypeObservations
Protein Modification Forms covalent bonds with amino groups in proteins, altering function
Antimicrobial Activity Potential activity against certain bacterial strains (e.g., Mycobacterium)
Drug Development Potential May serve as a scaffold for developing new therapeutic agents

Case Studies

  • Protein Interaction Studies :
    • Research indicates that the isothiocyanate group can modify cysteine residues in proteins, leading to changes in enzymatic activity and stability. Such modifications are crucial for understanding the compound's potential as a drug candidate.
  • Antimycobacterial Evaluation :
    • A study evaluated the anti-mycobacterial activity of derivatives related to this compound against Mycobacterium smegmatis and Mycobacterium abscessus. The findings indicated no significant growth inhibition at concentrations up to 100 µM, suggesting limited direct antimicrobial activity but potential for structural modification leading to improved efficacy .
  • Comparative Studies with Similar Compounds :
    • Comparative analysis with other isothiocyanates revealed that compounds featuring trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and reactivity. For instance, studies have shown that trifluoromethyl-substituted compounds can significantly increase potency against various biological targets compared to their non-fluorinated counterparts .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. Notably, one method includes reacting chlorinated aromatic compounds with thiocyanates under controlled conditions to yield the desired isothiocyanate product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chloro precursor with thiocyanate under anhydrous conditions. For example, reacting 2-chloro-4-(trifluoromethyl)benzene derivatives with potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours yields the isothiocyanate. Catalysts like AlCl₃ may enhance reactivity . Control of moisture is critical, as thiocyanate reagents hydrolyze easily .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., trifluoromethyl at C4, isothiocyanate at C1) via chemical shifts (e.g., δ ~125–135 ppm for CF₃ in ¹³C) .
  • IR Spectroscopy : The isothiocyanate group (N=C=S) shows a strong absorption band near 2050–2100 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₈H₃ClF₃NS, exact mass: 248.96 g/mol) .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the isothiocyanate group. Use amber glass vials to avoid photodegradation. Avoid aqueous solvents; DCM or toluene is preferred for dissolution .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isothiocyanate group in nucleophilic substitutions?

  • Methodological Answer : The electrophilic thiocarbonyl sulfur undergoes nucleophilic attack (e.g., by amines or thiols) to form thioureas or thioether derivatives. DFT calculations reveal that electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the isothiocyanate carbon, accelerating reactions . Kinetic studies in aprotic solvents (e.g., THF) show second-order dependence on nucleophile concentration .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models binding affinities with target proteins (e.g., enzymes). The CF₃ group’s hydrophobicity may favor binding to hydrophobic pockets .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against biological targets .

Q. How to resolve contradictions in reported solubility and reactivity data?

  • Methodological Answer : Discrepancies may arise from solvent polarity or trace impurities. For example:

  • Solubility : Conflicting data in DMSO vs. DCM can be resolved via controlled Karl Fischer titration to assess moisture content .
  • Reactivity : Divergent yields in thiourea formation may stem from competing hydrolysis pathways; monitor reaction progress via TLC or in-situ IR .

Q. What safety protocols mitigate risks during large-scale reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods with >0.5 m/s airflow to capture volatile byproducts (e.g., HCl gas) .
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and Tyvek suits. Respiratory protection (NIOSH-approved N95) is mandatory during aerosol-generating steps .

Q. What strategies optimize its use as a biochemical probe?

  • Methodological Answer :

  • Fluorescent Tagging : Conjugate with dansyl chloride via the isothiocyanate group for tracking protein interactions .
  • Enzyme Inhibition Assays : Test IC₅₀ values against cysteine proteases (e.g., caspase-3) using fluorogenic substrates .

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